molecular formula C9H9NO4 B142989 2-(Ethoxycarbonyl)isonicotinic acid CAS No. 142074-49-5

2-(Ethoxycarbonyl)isonicotinic acid

Cat. No. B142989
M. Wt: 195.17 g/mol
InChI Key: RPTHUWLNMZSRBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystal Structure and NLO Activity

The research presented in the first paper focuses on the nonlinear optical (NLO) properties of a compound closely related to 2-(Ethoxycarbonyl)isonicotinic acid. The compound studied is a derivative with additional functional groups, specifically (2E)-2-(ethoxycarbonyl)-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino] prop-2-enoic acid. The study demonstrates significant NLO activity, which surpasses the standard potassium dihydrogen phosphate (KDP) by eight times. This was confirmed through Second Harmonic Generation (SHG) experiments and hyperpolarizability calculations using density functional theory (DFT). The compound crystallizes in a non-centrosymmetric space group P21, which is conducive to NLO activity. The crystal structure is stabilized by various intramolecular and intermolecular hydrogen bonds and interactions, which are thoroughly analyzed using Hirshfeld surface analysis and the PIXEL method. The vibrational frequencies and geometry optimization in the gas phase were also calculated using DFT with the B3LYP functional and a 6-311G++(d,p) basis set, providing detailed vibrational assignments based on potential energy distributions (PED) .

Complex Formation with Copper(I)

The second paper explores the complexation behavior of isonicotinic acid and its ethyl ester derivative, ethyl isonicotinate, with cuprous halides. While isonicotinic acid forms 1:1 complexes, ethyl isonicotinate shows a variety of stoichiometries in its complexes, ranging from 1:1 to 4:1 with respect to the ligand to metal ratio. These complexes were synthesized by reducing Cu(II) salts with ascorbic acid in the presence of the ligand. The resulting complexes were characterized by analytical data, diamagnetism, conductivity measurements, and reflectance spectra. The intense absorption in the visible region observed in the reflectance spectra is attributed to metal-to-ligand charge transfer. The infrared (IR) spectra of these complexes were also discussed, providing insights into the bonding and structure of the complexes .

Synthesis Analysis

The synthesis of the compounds in both studies involves the formation of complexes or derivatives of isonicotinic acid or its esters. In the first study, the compound is likely synthesized through a multi-step organic reaction involving the esterification of isonicotinic acid followed by further functionalization to introduce the amino group and additional substituents necessary for NLO activity . In the second study, the complexes of ethyl isonicotinate with Cu(I) are formed through a redox reaction where Cu(II) is reduced to Cu(I) in the presence of ascorbic acid and the ligand .

Molecular Structure Analysis

The molecular structure of the compounds in both studies is crucial for their respective properties and activities. The non-centrosymmetric space group P21 of the NLO active compound is essential for its NLO properties, as symmetry plays a key role in such phenomena . The stoichiometry and coordination environment in the copper complexes are important for understanding the electronic transitions responsible for the observed visible absorption .

Chemical Reactions Analysis

The chemical reactions involved in the formation of the NLO compound and the copper complexes are not detailed in the abstracts, but they likely involve nucleophilic substitution, esterification, and redox reactions. These reactions are fundamental in creating the desired molecular structures that exhibit the properties studied in the papers .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are characterized using various techniques. The NLO compound's properties are studied through SHG experiments and quantum chemical calculations, which reveal its promising NLO activity . The copper complexes' properties are inferred from analytical data, diamagnetism, conductivity measurements, and reflectance spectra, which help in understanding the nature of the complexes and their potential applications .

Scientific Research Applications

Chemical Synthesis and Characterization

2-(Ethoxycarbonyl)isonicotinic acid and its derivatives have been extensively studied for their utility in chemical synthesis and characterization. These compounds have been synthesized through various methods, leading to the formation of structurally diverse compounds. For instance, Schiff base compounds derived from isonicotinic acid have been synthesized and characterized by elemental analysis, IR, 1HNMR spectra, and single crystal X-ray diffractions, showcasing their potential in forming complex molecular structures with specific configurations (Yang, 2007). Similarly, the synthesis of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst under solvent-free conditions demonstrates the acid's versatility in facilitating green chemistry approaches (Zolfigol et al., 2013).

Coordination Chemistry and Material Science

In coordination chemistry and material science, isonicotinic acid derivatives have been used to construct metal-organic frameworks (MOFs) and coordination polymers with specific magnetic, thermal, and spectral properties. The formation of 3D networks by H-bonding from novel trinuclear or 1D chain complexes of zinc(II) and cadmium(II) with isonicotinic acid analogues highlights the structural versatility and potential application of these compounds in designing new materials with desired properties (Bu et al., 2005). Additionally, the synthesis of a Co(II) compound and its application in photocatalytic activities and medical applications such as the treatment of trigeminal neuralgia demonstrates the multifunctional nature of isonicotinic acid derivatives (Wang & Li, 2022).

Photophysical Properties and Applications

The study of photophysical properties of isonicotinic acid derivatives, such as their luminescence properties, is crucial in the development of new luminescent materials. Research on the synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety shows the potential of these compounds in semiconductor materials and optoelectronic applications (Wang, Li, & Wang, 2021). Additionally, spectral characteristics studies of 2-hydroxynicotinic acid reveal its behavior in different solvents and its potential applications in studies of microsecond diffusion and dynamics of membranes (Dogra, 2005).

Future Directions

The future directions for research on 2-(Ethoxycarbonyl)isonicotinic acid could involve exploring its potential applications in various fields. For instance, isonicotinic acid derivatives have been studied for their anti-inflammatory properties , and the catalytic carboxylation of C–H bonds using CO2 is a sustainable and economic strategy to produce valuable carboxylic acids .

properties

IUPAC Name

2-ethoxycarbonylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-2-14-9(13)7-5-6(8(11)12)3-4-10-7/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTHUWLNMZSRBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569101
Record name 2-(Ethoxycarbonyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethoxycarbonyl)isonicotinic acid

CAS RN

142074-49-5
Record name 2-(Ethoxycarbonyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.